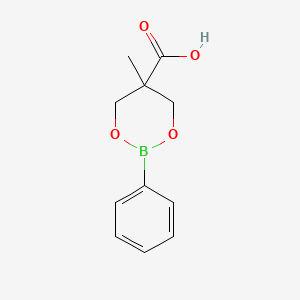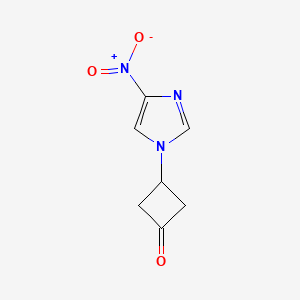
3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone is a heterocyclic compound that features both an imidazole ring and a cyclobutanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-nitroimidazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-(4-Amino-1H-imidazol-1-yl)cyclobutanone, while nucleophilic substitution can introduce various functional groups onto the imidazole ring .
Wissenschaftliche Forschungsanwendungen
3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism of action of 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the imidazole ring can bind to active sites on proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, making the compound valuable for therapeutic and research purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: Another nitroimidazole compound used as an antibiotic and antiprotozoal agent.
Tinidazole: Similar to metronidazole, used for treating infections caused by anaerobic bacteria and protozoa.
Ornidazole: Used for similar applications as metronidazole and tinidazole, with slight variations in efficacy and side effects.
Uniqueness
3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone is unique due to its cyclobutanone moiety, which imparts distinct chemical properties and reactivity compared to other nitroimidazole compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
3-(4-nitroimidazol-1-yl)cyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-6-1-5(2-6)9-3-7(8-4-9)10(12)13/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJAHWGRKIDLNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N2C=C(N=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466090 |
Source


|
| Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716316-22-2 |
Source


|
| Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
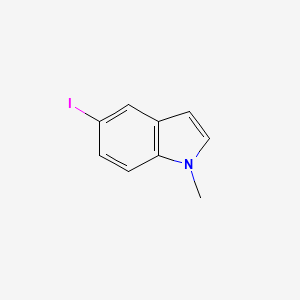
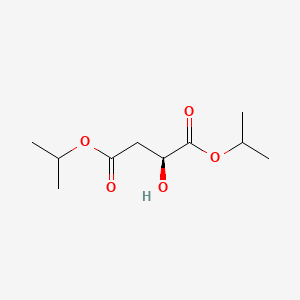
![4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1354125.png)
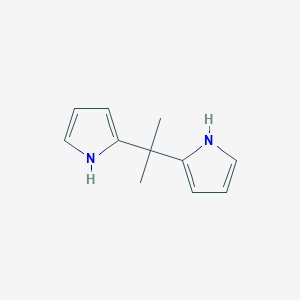
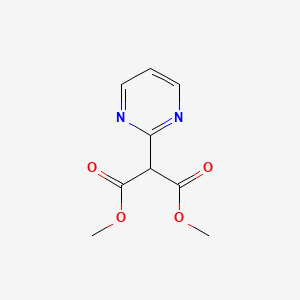
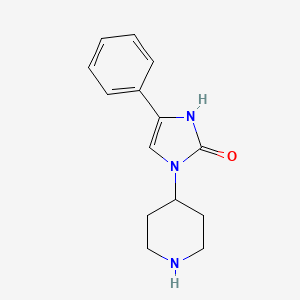
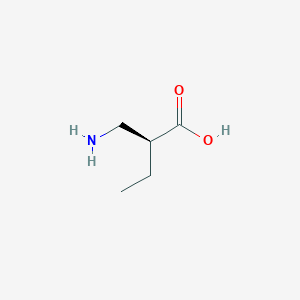
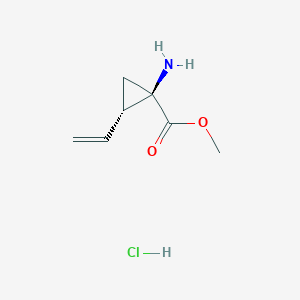
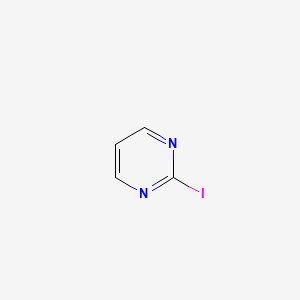
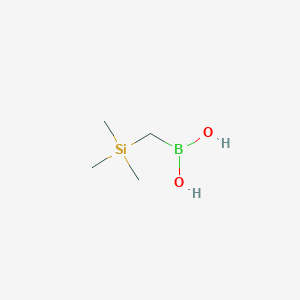
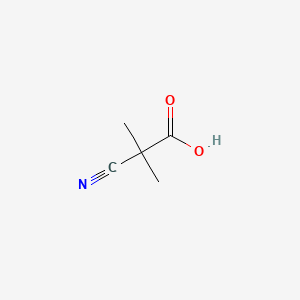
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)

